5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a phenylpiperazine moiety suggests that this compound may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of Phenylpiperazine: The final step could involve the coupling of phenylpiperazine to the intermediate compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions could occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and thienopyrimidine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted thienopyrimidines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety suggests that it may interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-Methylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
The unique combination of the chlorophenyl and phenylpiperazine groups in 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may confer distinct pharmacological properties compared to similar compounds. This uniqueness could be explored in terms of its binding affinity, selectivity, and efficacy in various biological assays.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLXDCPKQVZKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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